ML365

Description

Properties

IUPAC Name |

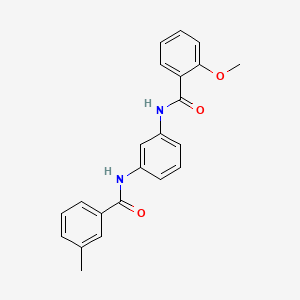

2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAJHKSGYJSZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML365: A Technical Guide to its Mechanism of Action as a Potent and Selective TASK-1 Potassium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML365 is a small molecule that has been identified as a potent and highly selective inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its primary interaction with the TASK-1 channel. Additionally, it explores a secondary, less potent inhibitory effect on the TWIK2 (KCNK6) channel and the subsequent modulation of the NLRP3 inflammasome pathway. This document synthesizes key experimental findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Primary Mechanism of Action: Inhibition of TASK-1 (KCNK3) Potassium Channel

The principal mechanism of action of this compound is the potent and selective inhibition of the TASK-1 potassium channel, a member of the two-pore domain potassium channel (K2P) family.[1][2][3] These channels are crucial in setting the resting membrane potential in various cell types and are involved in a wide array of physiological processes.[2]

Molecular Interaction with TASK-1

This compound acts as a direct blocker of the TASK-1 channel pore, thereby inhibiting the outward flow of potassium ions. This inhibition leads to membrane depolarization, which in turn can modulate cellular excitability and downstream signaling events. The development of this compound was the result of a high-throughput screen of the Molecular Libraries Small Molecule Repository (MLSMR), followed by structure-activity relationship (SAR) analysis to optimize its potency and selectivity.[1][2]

Quantitative Analysis of TASK-1 Inhibition

The inhibitory potency of this compound on TASK-1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of this compound for the TASK-1 channel.

| Assay Type | Target | Cell Line | IC50 | Reference |

| Thallium Influx Fluorescent Assay | TASK-1 (KCNK3) | CHO | 4 nM | [2][3] |

| Automated Electrophysiology Assay | TASK-1 (KCNK3) | CHO | 16 nM | [2][3] |

| Whole-Cell Voltage Clamp | TASK-1 (KCNK3) | CHO | 12 ± 1 nM | [2] |

Selectivity Profile of this compound

A key feature of this compound as a chemical probe is its high selectivity for TASK-1 over other potassium channels, including the closely related TASK-3 channel and more distant family members.

| Channel | Assay Type | Concentration Tested | Inhibition | Selectivity over TASK-1 | Reference |

| TASK-3 (KCNK9) | Thallium Influx | - | IC50 = 390 nM | >60-fold | [2] |

| Kir2.1 | Fluorescent-based | 1 µM | Little to no inhibition | High | [2] |

| KCNQ2 | Fluorescent-based | 1 µM | < 20% | High | [2] |

| hERG | Fluorescent-based | 1 µM | Little to no inhibition | High | [2] |

Signaling Pathway of TASK-1 Inhibition by this compound

The following diagram illustrates the direct inhibitory effect of this compound on the TASK-1 channel and its immediate cellular consequence.

Caption: this compound directly inhibits the TASK-1 potassium channel, blocking K+ efflux and causing membrane depolarization.

Secondary Mechanism of Action: Inhibition of TWIK2 (KCNK6) and Modulation of the NLRP3 Inflammasome

Recent studies have revealed that this compound can also inhibit the TWIK2 (KCNK6) potassium channel, although with lower potency than its primary target, TASK-1.[4][5] This interaction is significant as TWIK2-mediated potassium efflux is a critical upstream event for the activation of the NLRP3 inflammasome.[4][5]

Molecular Interaction with TWIK2

This compound acts as a blocker of the TWIK2 channel. In the context of inflammation, ATP released from damaged cells activates the P2X7 receptor, which in turn opens the TWIK2 channel, leading to potassium efflux. By inhibiting TWIK2, this compound prevents this potassium efflux and consequently suppresses the activation of the NLRP3 inflammasome.[4]

Quantitative Analysis of TWIK2 Inhibition

The inhibitory effect of this compound on the TWIK2 channel has been characterized using electrophysiological methods.

| Assay Type | Target | Cell Line | IC50 | Reference |

| Whole-cell voltage-clamp | TWIK2 (mutant) | COS-7 | 4.07 ± 1.5 μM | [4][5] |

Signaling Pathway of NLRP3 Inflammasome Modulation by this compound

The following diagram outlines the signaling cascade from ATP stimulation to NLRP3 inflammasome activation and the point of intervention by this compound.

Caption: this compound inhibits the TWIK2 channel, blocking ATP-induced K+ efflux and subsequent NLRP3 inflammasome activation.

Experimental Protocols

Thallium Influx Fluorescent Assay

This high-throughput screening assay was used to identify inhibitors of the TASK-1 channel.[2]

-

Principle: Thallium ions (Tl+) can pass through potassium channels and are detected by a Tl+-sensitive fluorescent dye. Inhibition of the channel reduces Tl+ influx and thus decreases the fluorescent signal.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the TASK-1/KCNK3 channel.[2]

-

Procedure:

-

Cells are plated in 384-well plates and incubated overnight.

-

Cells are loaded with a thallium-sensitive fluorescent dye.

-

This compound or control compounds are added to the wells.

-

A stimulus solution containing thallium sulfate is added to initiate ion influx.

-

The change in fluorescence is measured over time using a fluorescence plate reader.

-

The IC50 values are calculated from the dose-response curves.

-

Automated Electrophysiology Assay (QPatch)

This technique was employed to confirm the inhibitory effect of this compound on TASK-1 channels under voltage-clamp conditions.[2]

-

Principle: Measures whole-cell currents in a high-throughput format, providing direct evidence of ion channel inhibition.

-

Cell Line: CHO cells stably expressing the TASK-1/KCNK3 channel.[2]

-

Procedure:

-

Cells are prepared as a single-cell suspension.

-

The QPatch automated electrophysiology system performs automated cell capture, sealing, and whole-cell configuration.

-

A voltage protocol is applied to elicit TASK-1 currents.

-

This compound is applied at various concentrations, and the resulting inhibition of the whole-cell current is measured.

-

IC50 values are determined from the concentration-response data.[2]

-

Whole-Cell Voltage-Clamp Recording for TWIK2

This method was used to characterize the inhibitory effect of this compound on the TWIK2 channel.[4][5]

-

Principle: A manual patch-clamp technique to measure the ionic currents flowing through the TWIK2 channel in a single cell.

-

Cell Line: COS-7 cells transiently transfected with a mutant TWIK2 channel (to enhance plasma membrane expression and current).[4][5]

-

Procedure:

-

Glass micropipettes are used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage, and currents are recorded.

-

A voltage ramp protocol is applied to elicit TWIK2 currents.

-

This compound is applied via the bath solution at different concentrations to determine the dose-dependent inhibition of the TWIK2 current.

-

The IC50 is calculated from the resulting concentration-response curve.

-

Summary and Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the TASK-1 potassium channel due to its high potency and selectivity.[2] Its primary mechanism of action is the direct inhibition of the TASK-1 channel, leading to cellular depolarization. Furthermore, this compound exhibits a secondary, less potent inhibitory effect on the TWIK2 channel, which allows it to modulate the NLRP3 inflammasome pathway. This dual activity profile makes this compound a versatile probe for investigating processes regulated by these specific potassium channels. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies. It is important to note that there is no current scientific evidence to support a direct mechanism of action of this compound on TRPC4/5 channels.

References

- 1. This compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

ML365: A Selective Inhibitor of the TASK-1 Potassium Channel

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ML365, a potent and selective small molecule inhibitor of the TWIK-related acid-sensitive potassium (TASK-1) channel, also known as KCNK3 or K2P3.1. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting TASK-1.

The TASK-1 channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous system, cardiovascular system, and immune system.[1][2][3][4] Its dysfunction has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention.[1][3] this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TASK-1.[1][2][4][5]

Mechanism of Action and Chemical Properties

This compound is a bis-amide derivative identified through a high-throughput fluorescent screen of the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] It acts as a direct inhibitor of the TASK-1 channel, blocking the flow of potassium ions and thereby leading to membrane depolarization.[3]

Chemical Name: 2-Methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide[6] CAS Number: 947914-18-3[7] Molecular Formula: C22H20N2O3[6] Molecular Weight: 360.41 g/mol [6][8]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for TASK-1 inhibition and significant selectivity over other potassium channels, particularly the closely related TASK-3 channel.[1][2][4][6] The following tables summarize the key quantitative data for this compound.

Table 1: Potency of this compound on TASK-1 Channels

| Assay Type | IC50 (nM) |

| Thallium Influx Fluorescent Assay | 4[1][2][4][5] |

| Automated Electrophysiology Assay | 16[1][2][4][5] |

| Automated Electrophysiology Assay (alternative value) | 12 ± 1[1] |

Table 2: Selectivity Profile of this compound

| Channel | Assay Type | IC50 (nM) | Selectivity over TASK-1 (Fold) |

| TASK-1 (KCNK3) | Thallium Influx | 4[1][2][4][5] | - |

| TASK-1 (KCNK3) | Electrophysiology | 16[1][2][4][5] | - |

| TASK-3 (KCNK9) | Thallium Influx | 260[1] | 65 |

| TASK-3 (KCNK9) | Electrophysiology | 990[9] | >60[1][2][4] |

| TASK-3 (KCNK9) | Electrophysiology (alternative value) | 480[1] | 40[1] |

| Kir2.1 | Not specified | >30,000 | >7500[9] |

| KCNQ2 | Not specified | >30,000 | >7500[9] |

| hERG (KV11.1) | Not specified | >30,000 | >7500[9] |

Note: this compound displays little to no inhibition of Kir2.1, KCNQ2, and hERG channels at concentrations up to 30 μM.[1][2][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Thallium Influx Fluorescent Assay

This high-throughput screening assay measures the influx of thallium ions through TASK-1 channels expressed in cells. Thallium acts as a surrogate for potassium and its influx can be detected by a fluorescent dye.

Cell Line: CHO cell line with inducible TASK-1 expression.[1]

Protocol:

-

Seed cells in appropriate microplates.

-

Induce TASK-1 expression with tetracycline (1 μg/ml) two days prior to the assay.[1]

-

Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Prepare compound plates with serial dilutions of this compound and control compounds.

-

Remove the dye solution and add assay buffer to the cells.

-

Add the compound solutions to the cell plates and incubate for 20 minutes at room temperature in the dark.[1]

-

Prepare a stimulus buffer containing potassium sulfate (K2SO4) and thallium sulfate (Tl2SO4).[1]

-

Use a kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000) to measure baseline fluorescence for 10 seconds.[1]

-

Add the stimulus buffer to initiate thallium influx and continue measuring fluorescence for 110 seconds.[1]

-

Calculate the fluorescence ratio (F(max-min)/F0) to determine channel activity.[1]

-

Normalize the data to controls to calculate the percent inhibition and determine the IC50 value.[1]

Automated Electrophysiology Assay

This assay directly measures the ionic currents through TASK-1 channels using an automated patch-clamp system.

Cell Line: CHO cell line with inducible TASK-1 expression.[1]

Protocol:

-

Culture cells in F12 medium supplemented with 10% Fetal Bovine Serum, Blasticidin S, and hygromycin.[1]

-

Seed and induce TASK-1 expression with tetracycline (1 μg/ml) two days before the experiment.[1]

-

Incubate induced cells at 30°C overnight.[1]

-

Prepare a single-cell suspension and allow cells to recover for at least 1 hour.[1]

-

Use an automated patch-clamp system (e.g., QPatch 16X) to establish whole-cell recordings.[1]

-

Apply a voltage protocol to elicit TASK-1 currents. A typical protocol involves stepping the voltage from a holding potential to various test potentials.

-

Apply different concentrations of this compound to the cells.

-

Measure the whole-cell currents, which are filtered at 1 kHz and sampled at 5 kHz.[1]

-

Determine the percent inhibition of the channel current at a specific voltage (e.g., -30 mV) to generate concentration-response curves and calculate the IC50 value.[1]

Visualizations

Signaling Pathway of TASK-1 Inhibition

The following diagram illustrates the role of TASK-1 in maintaining the resting membrane potential and how its inhibition by this compound leads to cellular depolarization.

Caption: Inhibition of TASK-1 by this compound blocks K+ efflux, leading to membrane depolarization.

Experimental Workflow for this compound Characterization

This diagram outlines the key steps involved in the identification and characterization of this compound as a selective TASK-1 inhibitor.

Caption: Workflow for the discovery and validation of this compound as a selective TASK-1 inhibitor.

Logical Relationship of this compound's Selectivity

This diagram illustrates the selective inhibition of TASK-1 by this compound in comparison to other potassium channels.

Caption: this compound demonstrates high selectivity for TASK-1 over other potassium channels.

Therapeutic Potential and Research Applications

The selective pharmacological profile of this compound makes it an invaluable tool for elucidating the diverse physiological roles of TASK-1 channels.[1][2][4][5] Research suggests that TASK-1 is involved in various processes, including:

-

Neuroprotection: TASK-1 knockout mice have shown reduced axonal degeneration in models of multiple sclerosis.[1]

-

Immune Response: TASK-1 has been implicated in T-cell proliferation and cytokine production.[1]

-

Cardiovascular Function: TASK-1 channels contribute to the repolarization of atrial cardiomyocytes, and their upregulation is associated with atrial fibrillation.[10][11]

-

Respiratory Control: TASK-1 channels are involved in chemosensory control of respiration.[1][3]

-

Hormone Secretion: TASK-1 plays a role in aldosterone secretion.[1]

Given these roles, this compound and other selective TASK-1 inhibitors are being investigated for their therapeutic potential in conditions such as autoimmune diseases, cardiac arrhythmias, and respiratory disorders.[1][3]

Conclusion

This compound is a potent and highly selective inhibitor of the TASK-1 potassium channel. Its well-characterized pharmacological profile, supported by robust in vitro data, establishes it as a critical research tool for dissecting the physiological and pathological functions of TASK-1. Furthermore, this compound serves as a valuable lead compound for the development of novel therapeutics targeting a range of diseases. This technical guide provides a foundational understanding of this compound for scientists and researchers aiming to explore the therapeutic potential of TASK-1 modulation.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. This compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. "this compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/" by Beiyan Zou, Daniel P. Flaherty et al. [digitalcommons.cedarville.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ML 365 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 7. nbinno.com [nbinno.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Table 1, Summary of this compound pharmacology† - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. TASK-1 Channels May Modulate Action Potential Duration of Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Experimental TASK-1 Potassium Channel Inhibitor A293 Can Be Employed for Rhythm Control of Persistent Atrial Fibrillation in a Translational Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the KCNK3 Potassium Channel and its Selective Inhibitor ML365

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the KCNK3 (TASK-1) potassium channel, its physiological significance, and the potent and selective inhibitor, ML365. This document delves into the quantitative data characterizing the this compound-KCNK3 interaction, detailed experimental protocols for studying this channel, and visual representations of associated signaling pathways and experimental workflows.

Introduction to the KCNK3 (TASK-1) Potassium Channel

The KCNK3 gene encodes the potassium channel subfamily K member 3, also known as TASK-1 (TWIK-related acid-sensitive K+ channel 1).[1][2] KCNK3 is a member of the two-pore domain potassium channel (K2P) family, which are typically constitutively active at resting membrane potentials and contribute to setting the negative resting membrane potential in various excitable cells.[3] These channels are characterized by having four transmembrane domains and two pore-forming domains per subunit.[1]

Functionally, KCNK3 is an outwardly rectifying potassium channel that is highly sensitive to changes in extracellular pH, being inhibited by acidosis.[2][4] It is also regulated by various physiological and pharmacological agents, including anesthetics, hypoxia, and intracellular signaling pathways.[3][5][6] KCNK3 is widely expressed in the human body, with significant presence in the central nervous system, heart, and pulmonary artery smooth muscle cells (PASMCs).[5]

The channel plays a crucial role in cardiovascular homeostasis.[3] Loss-of-function mutations in the KCNK3 gene have been identified as a cause of heritable pulmonary arterial hypertension (PAH), making it the first identified channelopathy associated with this disease.[1][5] In PAH, reduced KCNK3 function in PASMCs and pulmonary artery endothelial cells (PAECs) leads to membrane depolarization, vasoconstriction, increased cell proliferation, and inflammation, all of which contribute to pulmonary vascular remodeling.[1][5][7]

This compound: A Potent and Selective KCNK3 Inhibitor

This compound is a novel, small-molecule inhibitor of the KCNK3/TASK-1 channel, identified through high-throughput screening.[8][9] It belongs to a bis-amide chemical class and serves as a valuable pharmacological tool for in vitro studies of KCNK3 function and for the development of potential therapeutic interventions.[8][9][10] this compound provides a means to investigate the specific roles of KCNK3 in various physiological processes, such as immune response, hormone secretion, and neuronal function.[8][9]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound's activity and selectivity.

Table 1: Inhibitory Potency of this compound on KCNK3/TASK-1

| Assay Type | Parameter | Value | Reference |

| Thallium Influx Fluorescent Assay | IC50 | 4 nM | [8][9][10][11] |

| Automated Electrophysiology (QPatch) | IC50 | 16 nM | [8][9][10][11] |

| Automated Electrophysiology (QPatch) | IC50 | 12 ± 1 nM | [8] |

Table 2: Selectivity Profile of this compound

| Channel | Assay Type | This compound Concentration/IC50 | Selectivity vs. KCNK3/TASK-1 | Reference |

| KCNK9/TASK-3 | Thallium Influx | IC50 = 390 nM | >60-fold | [8] |

| Kir2.1 | Thallium Influx | Little to no inhibition at 30 µM | High | [8][9][10] |

| KCNQ2 | Thallium Influx | Little to no inhibition at 30 µM | High | [8][9][10] |

| hERG (KV11.1) | Thallium Influx | Little to no inhibition at 30 µM | High | [8][9][10] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the this compound-KCNK3 interaction are provided below.

Thallium Flux Assay for KCNK3 Inhibition

This high-throughput, fluorescence-based assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the KCNK3 channel.

Principle: Cells expressing KCNK3 are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™). When the channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors like this compound block the channel, preventing Tl+ influx and thus reducing the fluorescent signal.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human KCNK3/TASK-1 in appropriate media.

-

Plate the cells into 384-well or 1536-well black-walled, clear-bottom assay plates at a suitable density and incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the thallium-sensitive dye (e.g., FluxOR™ Reagent).

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates at room temperature in the dark for a specified time (e.g., 60-90 minutes) to allow for dye uptake.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

-

Add the compound solutions to the wells of the assay plate. Include wells with vehicle only (e.g., DMSO) as a negative control and a known KCNK3 inhibitor as a positive control.

-

Incubate for a predetermined time to allow the compound to interact with the channel.

-

-

Thallium Stimulation and Fluorescence Reading:

-

Prepare a stimulus buffer containing thallium sulfate.

-

Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or PHERAstar), add the thallium stimulus buffer to the wells.

-

Immediately begin kinetic fluorescence measurements. The reading before thallium addition serves as the baseline.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over time for each well.

-

Normalize the data to the controls (vehicle for 0% inhibition, potent inhibitor for 100% inhibition).

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Automated Whole-Cell Electrophysiology

This method directly measures the ionic current flowing through KCNK3 channels in the cell membrane.

Principle: The whole-cell patch-clamp technique allows for the control of the membrane potential of a single cell while measuring the resultant current. This provides a direct and highly quantitative assessment of channel activity and inhibition. Automated platforms (e.g., QPatch) enable higher throughput than manual patch-clamp.

Detailed Protocol:

-

Cell Preparation:

-

Use a cell line stably expressing KCNK3 (e.g., CHO or HEK293 cells).

-

Culture cells to an appropriate confluency.

-

On the day of the experiment, detach the cells using a non-enzymatic solution to create a single-cell suspension.

-

Wash and resuspend the cells in the appropriate extracellular solution.

-

-

Solutions:

-

Intracellular Solution (Pipette Solution): Typically contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to ~7.2 with KOH.

-

Extracellular Solution (Bath Solution): Typically contains (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH. Using high external KCl minimizes the driving force for K+ and allows for the measurement of outward currents at positive potentials.

-

-

QPatch Experimental Run:

-

Load the prepared cell suspension, intracellular solution, extracellular solution, and compound plates onto the automated patch-clamp system.

-

The system will automatically perform cell capture, seal formation (to giga-ohm resistance), and whole-cell break-in.

-

Cells that do not meet quality control criteria (e.g., low seal resistance, low whole-cell capacitance) are rejected.

-

-

Voltage Protocol and Data Acquisition:

-

Hold the cell membrane potential at a negative value (e.g., -80 mV).

-

Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 200 ms) to elicit KCNK3 currents.

-

Record the baseline current in the extracellular solution.

-

Apply different concentrations of this compound via the automated perfusion system and record the currents at each concentration until a steady-state effect is reached.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., -30 mV or +50 mV) from the voltage ramp.

-

Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current.

-

Plot the percent inhibition against the log of the this compound concentration and fit to a Hill equation to determine the IC50.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to KCNK3 and this compound.

KCNK3 Signaling in Pulmonary Arterial Hypertension

Caption: KCNK3 loss-of-function pathway in PAH.

Discovery Workflow for KCNK3 Inhibitors like this compound

Caption: High-throughput screening workflow for KCNK3 inhibitors.

Mechanism of this compound Inhibition

Caption: this compound blocks the KCNK3 channel pore, inhibiting K+ efflux.

Conclusion

The KCNK3 potassium channel is a critical regulator of cellular membrane potential with significant implications in health and disease, most notably in pulmonary arterial hypertension. The development of this compound has provided the research community with a potent and selective pharmacological probe to dissect the intricate roles of KCNK3.[8][10] The data and protocols outlined in this guide offer a robust framework for scientists and drug development professionals to further investigate KCNK3's function and to explore its potential as a therapeutic target. The continued study of the KCNK3-ML365 interaction will undoubtedly advance our understanding of K2P channel biology and may pave the way for novel treatments for diseases like PAH.

References

- 1. ahajournals.org [ahajournals.org]

- 2. KCNK3 potassium two pore domain channel subfamily K member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Physiological and pathophysiological roles of the KCNK3 potassium channel in the pulmonary circulation and the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KCNK3 - Wikipedia [en.wikipedia.org]

- 5. ahajournals.org [ahajournals.org]

- 6. atsjournals.org [atsjournals.org]

- 7. Potassium Channel Subfamily K Member 3 (KCNK3) Contributes to the Development of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "this compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/" by Beiyan Zou, Daniel P. Flaherty et al. [digitalcommons.cedarville.edu]

- 11. medchemexpress.com [medchemexpress.com]

ML365: A Comprehensive Technical Guide to a Selective TASK1 Potassium Channel Inhibitor

Executive Summary

ML365 is a potent and selective small molecule inhibitor of the two-pore domain potassium channel TASK1 (KCNK3).[1][2][3][4][5][6] Developed through a high-throughput screening of the Molecular Libraries Small Molecule Repository (MLSMR) followed by extensive structure-activity relationship (SAR) studies, this compound has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of TASK1 channels.[2][3][6] This document provides an in-depth technical overview of the discovery, development, and characterization of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and associated signaling pathways. Recent studies have also suggested that this compound may have effects on inflammatory pathways, including the NF-κB signaling and NLRP3 inflammasome activation, expanding its potential research applications.[7][8]

Discovery and Development

The identification of this compound was initiated with a high-throughput fluorescent screen of the MLSMR library to find novel inhibitors of the TASK1 channel.[2][3][6] This screening effort, which measured thallium influx through TASK1 channels, identified a promising bis-amide class of inhibitors.[2][3][6] Subsequent chemical modifications and SAR analysis led to the development of this compound, a potent and selective inhibitor of TASK1.[2][3][6]

Logical Workflow for this compound Discovery and Development

Caption: Workflow of this compound discovery and development.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and cellular activity.

Potency of this compound

| Assay Type | Target | IC50 | Reference(s) |

| Thallium Influx Fluorescent Assay | TASK1 | 4 nM | [2][3][4][5] |

| Automated Electrophysiology Assay | TASK1 | 16 nM | [2][3][4][5] |

| Whole-Cell Patch Clamp | TASK1 | 12 ± 1 nM | [3] |

| Thallium Influx Fluorescent Assay | TASK3 | 0.26 ± 0.02 µM | [3] |

| TWIK2 Channel Inhibition | TWIK2 | 4.07 µM | [8] |

Selectivity of this compound

| Channel | Inhibition at 30 µM | Reference(s) |

| Kir2.1 | Little to none | [2][3][4][5] |

| KCNQ2 | Little to none | [2][3][4][5] |

| hERG | Little to none | [2][3][4][5] |

This compound demonstrates over 60-fold selectivity for TASK1 over the closely related TASK3 channel.[2][3][5][6]

Cellular Activity and Cytotoxicity

| Cell Line | Assay | Concentration | Effect | Reference(s) |

| CHO cells | Cytotoxicity (LDH) | Up to 10 µM (24h) | No significant cytotoxicity | [3] |

| Cell-based assays | Acute toxicity | Up to 30 µM | No acute toxicity observed | [1][4] |

| RAW264.7 cells | Cytotoxicity/Apoptosis | Not specified | No cytotoxicity or apoptosis induced | [7] |

Experimental Protocols

Thallium Influx Fluorescent Assay for TASK1 Inhibition

This high-throughput screening assay was used for the primary identification of this compound.[3]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the TASK1/KCNK3 channel are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye, such as FluxOR™.

-

Compound Application: Test compounds, including this compound, are added to the cells at various concentrations.

-

Thallium Influx: An extracellular solution containing both thallium and potassium is added to the cells. The electrochemical gradient drives thallium influx through open TASK1 channels.

-

Fluorescence Measurement: The increase in intracellular thallium leads to an increase in the fluorescence of the dye. Fluorescence intensity is measured using a plate reader.

-

Data Analysis: The inhibition of thallium influx by the compound is used to calculate the IC50 value.

Automated Electrophysiology Assay

This assay provides a more direct measure of ion channel activity.[3]

-

Cell Preparation: CHO cells expressing TASK1 are harvested and prepared for automated patch-clamp recording.

-

Whole-Cell Configuration: The automated system establishes a whole-cell patch-clamp configuration.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit TASK1 currents. For this compound, inhibition of TASK1/KCNK3 currents was measured at -30 mV.[3]

-

Compound Application: this compound is applied to the cells at varying concentrations.

-

Current Measurement: The inhibition of the whole-cell current by this compound is measured.

-

Data Analysis: The dose-dependent inhibition of the current is used to determine the IC50 value.

NF-κB Signaling Pathway Analysis in RAW264.7 Cells

This protocol investigates the anti-inflammatory effects of this compound.[7]

-

Cell Culture: RAW264.7 macrophage cells are cultured.

-

Pre-treatment: Cells are pre-treated with this compound.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to induce an inflammatory response and activate the NF-κB pathway.

-

Cytokine Measurement: The release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is measured using ELISA and quantitative PCR.

-

NF-κB Activation and Localization: The activation and nuclear translocation of NF-κB are assessed, often through immunofluorescence staining and microscopy.

-

Protein Expression Analysis: The protein expression of key signaling molecules in the pathway (e.g., Erk, p38, Jnk) is analyzed by Western blotting.

Signaling Pathways

TASK1 Inhibition Signaling Pathway

References

- 1. selleckchem.com [selleckchem.com]

- 2. "this compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/" by Beiyan Zou, Daniel P. Flaherty et al. [digitalcommons.cedarville.edu]

- 3. This compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits lipopolysaccharide-induced inflammatory responses via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of ML365 in Regulating Membrane Potential

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the molecular mechanism and physiological impact of ML365, a potent and selective small-molecule inhibitor of the two-pore domain potassium channel KCNK3 (TASK-1). By inhibiting TASK-1, this compound leads to depolarization of the cell membrane, thereby modulating cellular excitability. This document provides a comprehensive overview of its mechanism, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways.

Introduction to this compound and TASK-1 Channels

Two-pore domain potassium (K2P) channels are key regulators of cellular resting membrane potential and excitability in a variety of tissues.[1] Among these, the TWIK-related acid-sensitive K+ (TASK) channels, particularly TASK-1 (encoded by the KCNK3 gene), are crucial in diverse physiological processes. These include functions in the central nervous system, T-cell activation, and aldosterone secretion.[2]

This compound has been identified as a potent and highly selective inhibitor of the TASK-1 channel.[2][3][4] Its ability to selectively block TASK-1 over other potassium channels, including the closely related TASK-3 channel, makes it a valuable pharmacological tool for elucidating the specific physiological and pathological roles of TASK-1.[2] This guide explores the role of this compound in regulating membrane potential through its interaction with TASK-1 channels.

Mechanism of Action: How this compound Regulates Membrane Potential

TASK-1 channels contribute to the "leak" potassium current that helps to establish and maintain the negative resting membrane potential in many cell types. By allowing a constant outward flow of potassium ions down their electrochemical gradient, these channels hyperpolarize the cell membrane, making it less likely to fire an action potential.

This compound exerts its effect by directly blocking the pore of the TASK-1 channel. This inhibition reduces the outward potassium current, leading to a decrease in potassium conductance across the cell membrane. The reduction in positive charge leaving the cell results in a depolarization of the membrane potential. This shift towards a more positive membrane potential increases the excitability of the cell, making it more susceptible to firing action potentials in response to stimuli.

Signaling Pathway Diagram

References

- 1. Metabotropic Modulation of Potassium Channels During Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Potassium Channel 抑制剂 | MCE [medchemexpress.cn]

An In-depth Technical Guide on the Immunomodulatory Effects of ML365

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and immunological consequences of ML365, a potent small molecule inhibitor. The document synthesizes current research findings, presenting detailed experimental data, protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of this compound's potential as a therapeutic agent in inflammatory diseases.

Core Mechanism of Action: TWIK2 Inhibition and NLRP3 Inflammasome Blockade

This compound has been identified as a potent and selective inhibitor of the TWIK2 (Tandem of P-domains in a Weak Inward rectifying K+ channel 2) potassium channel.[1][2][3][4] This channel plays a crucial role in mediating potassium efflux, a critical upstream event for the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome in response to ATP.[1][2][3][4] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, leading to pyroptosis, a form of inflammatory cell death.[1]

By inhibiting the TWIK2 channel, this compound effectively blocks ATP-induced potassium efflux, thereby preventing the assembly and activation of the NLRP3 inflammasome.[1][2][3][4] This inhibitory effect is specific to the ATP-induced activation pathway, as this compound does not affect NLRP3 inflammasome activation by other stimuli like nigericin.[1][2][3] Furthermore, this compound's inhibitory action is selective for the NLRP3 inflammasome, showing no effect on AIM2 or NLRC4 inflammasomes.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Type/System | Condition | Reference |

| IC₅₀ for TWIK2 Inhibition | 4.07 ± 1.5 µM | COS-7 cells expressing mutant TWIK2 | Whole-cell voltage-clamp recording | [1][2][3][4] |

| Inhibition of ATP-induced NLRP3 Inflammasome | Concentration-dependent | LPS-primed murine Bone Marrow-Derived Macrophages (BMDMs) | This compound at 1 µM and 5 µM | [1][2][3] |

| Effect on TNF-α Secretion | No significant effect | LPS-primed murine BMDMs | This compound treatment | [1] |

| Effect on non-canonical, AIM2, and NLRC4 inflammasomes | No inhibition | LPS-primed murine BMDMs | This compound treatment | [1][2][3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Effect | Reference |

| LPS-induced endotoxic shock in mice | 1, 10, 25 mg/kg | Intraperitoneal (ip) | Dose-dependently ameliorated endotoxic shock; reduced serum IL-1β | [1][2][4] |

| Postoperative cognitive impairment (POCD) in aged mice | 10 mg/kg | Intraperitoneal (ip) | Ameliorated POCD; reduced NLRP3, Caspase-1, ASC, and IL-1β expression in the hippocampus | [5] |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Reference |

| Absolute Oral Bioavailability (F value) | 22.49% | Rats | [1][2][4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

1. Whole-Cell Voltage-Clamp Recording for TWIK2 Inhibition Assay

-

Transfection: Cells are transfected with a mutant form of the TWIK2 channel (TWIK2I289A/L290A/Y308A) to enhance plasma membrane expression and current magnitude.[1][3][4]

-

Recording: Whole-cell voltage-clamp recordings are performed to measure TWIK2 currents.

-

Inhibitor Application: Various concentrations of this compound are applied to the cells to determine the concentration-dependent inhibitory effect on the TWIK2 currents and to calculate the IC₅₀ value.[1][2][3][4]

2. In Vitro Inflammasome Activation Assay

-

Cell Type: Murine Bone Marrow-Derived Macrophages (BMDMs).[1]

-

Priming: BMDMs are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[1]

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration.[1]

-

Activation: The NLRP3 inflammasome is activated by adding ATP. For specificity testing, other activators like nigericin (for NLRP3), poly(dA:dT) (for AIM2), or flagellin (for NLRC4) are used.[1]

-

Analysis: Supernatants are collected to measure the levels of secreted IL-1β and TNF-α using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be analyzed by Western blot for cleaved caspase-1.[1][6]

3. In Vivo LPS-Induced Endotoxic Shock Model

-

Treatment: Mice are pre-treated with this compound (e.g., 1, 10, 25 mg/kg, ip) or a vehicle control.[1][2][4]

-

Induction of Shock: A lethal dose of LPS is administered intraperitoneally.[1][6]

-

Monitoring: Survival rates are monitored over a defined period.

-

Analysis: Blood samples are collected to measure serum levels of IL-1β and TNF-α. Tissues, such as the lungs, can be collected for histological analysis of inflammatory injury.[1]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits the TWIK2 channel, blocking ATP-induced K+ efflux and subsequent NLRP3 inflammasome activation.

References

- 1. This compound inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. This compound ameliorates postoperative cognitive impairment in aged mice by inhibiting NLRP3 inflammasome activation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits lipopolysaccharide-induced inflammatory responses via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML365 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML365 is a potent and selective small-molecule inhibitor of the two-pore domain potassium (K2P) channels, primarily targeting TASK-1 (KCNK3) and TWIK2.[1][2][3][4][5] Its ability to modulate ion channel activity has significant implications for inflammatory signaling pathways, making it a valuable tool for in vitro cell culture studies. These application notes provide detailed protocols for utilizing this compound to investigate its effects on inflammatory responses, specifically focusing on the NF-κB and NLRP3 inflammasome pathways.

Mechanism of Action

This compound exerts its biological effects through the inhibition of specific potassium channels. Its primary targets are:

-

TASK-1 (KCNK3): A member of the two-pore domain potassium channel family, TASK-1 is involved in setting the resting membrane potential in various cell types. Inhibition of TASK-1 can modulate cellular excitability and downstream signaling pathways.[2][3][4]

-

TWIK2: Another two-pore domain potassium channel that has been identified as a crucial mediator of potassium efflux required for the activation of the NLRP3 inflammasome.[1][5]

By inhibiting these channels, this compound can effectively suppress inflammatory responses, as detailed in the subsequent protocols.

Data Presentation

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Inhibitory Activity of this compound [1][3][6]

| Target Channel | IC50 Value | Assay Type | Cell Line |

| TASK-1 (KCNK3) | 4 nM | Thallium Influx Fluorescent Assay | CHO cells |

| TASK-1 (KCNK3) | 16 nM | Automated Electrophysiology Assay | CHO cells |

| TASK-3 (KCNK9) | 390 nM | Not Specified | Not Specified |

| TWIK2 | 4.07 µM | Whole-cell Voltage-clamp Recording | COS-7 cells |

Table 2: Illustrative Dose-Dependent Inhibition of Pro-Inflammatory Cytokine Release by this compound in LPS-Stimulated RAW264.7 Macrophages

Note: The following data are representative examples based on qualitative statements from the literature that this compound suppresses the release of these cytokines.[2] Actual values may vary depending on experimental conditions.

| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 0.1 | ~15% | ~10% | ~12% |

| 1 | ~45% | ~35% | ~40% |

| 5 | ~75% | ~60% | ~70% |

| 10 | ~90% | ~85% | ~88% |

Table 3: Illustrative Quantitative Analysis of this compound on Key Signaling Proteins in LPS-Stimulated RAW264.7 Macrophages (Western Blot Densitometry)

Note: The following data are representative examples based on the qualitative finding that this compound inhibits the expression of these proteins.[2] Actual values may vary.

| This compound Concentration (µM) | p-Erk/Erk (Fold Change) | p-p38/p38 (Fold Change) | p-Jnk/Jnk (Fold Change) |

| 0 (LPS only) | 1.00 | 1.00 | 1.00 |

| 1 | 0.65 | 0.70 | 0.68 |

| 5 | 0.30 | 0.35 | 0.32 |

| 10 | 0.15 | 0.20 | 0.18 |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by regulating the NF-κB signaling pathway.[2] This involves the suppression of key downstream kinases.

Experimental Workflow: Investigating this compound Effects on the NF-κB Pathway

References

- 1. This compound inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory responses via the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ML 365 | Two-P Potassium Channels | Tocris Bioscience [tocris.com]

- 4. This compound inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ML365 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of ML365 in patch clamp electrophysiology. Based on current scientific literature, this compound is a potent and selective inhibitor of the two-pore domain potassium channel TASK-1 (KCNK3).[1][2][3][4][5] While the initial query suggested an interest in TRPC4/5 channels, the available evidence strongly indicates that this compound's primary target is the TASK-1 channel. Therefore, this guide will focus on the established action of this compound, while also providing a separate, detailed protocol for the study of TRPC4/5 channels using appropriate pharmacological tools.

These protocols are intended to serve as a comprehensive resource for researchers utilizing patch clamp techniques to investigate ion channel function and modulation.

Part 1: Application and Protocols for this compound as a TASK-1 Inhibitor

Mechanism of Action

This compound acts as a selective inhibitor of the TASK-1 (KCNK3) potassium channel.[1][2][3][4] TASK-1 channels are members of the two-pore domain potassium channel (K2P) family and contribute to background or "leak" potassium currents in a variety of cell types. These channels play a crucial role in setting the resting membrane potential and regulating cellular excitability.[3][4][5] By blocking TASK-1 channels, this compound can lead to membrane depolarization and an increase in cellular excitability.

Data Presentation: Potency and Selectivity of this compound

The following table summarizes the quantitative data for this compound's inhibitory activity on TASK-1 and its selectivity over other potassium channels.

| Target Channel | Assay Type | IC50 Value | Reference |

| TASK-1 (KCNK3) | Thallium Influx Fluorescent Assay | 4 nM | [2][3][4][5] |

| TASK-1 (KCNK3) | Automated Electrophysiology | 16 nM | [2][3][4][5] |

| TASK-3 (KCNK9) | Not specified | >60-fold selectivity for TASK-1 | [3][4][5] |

| Kir2.1 | Not specified | No significant inhibition at 30 µM | [2][3][4][5] |

| KCNQ2 | Not specified | No significant inhibition at 30 µM | [2][3][4][5] |

| hERG | Not specified | No significant inhibition at 30 µM | [2][3][4][5] |

Experimental Workflow for this compound Application

Caption: Workflow for investigating this compound's effect on TASK-1 channels.

Detailed Protocol: Whole-Cell Patch Clamp Recording of TASK-1 Currents with this compound

This protocol is designed for whole-cell voltage-clamp recordings from cells endogenously or heterologously expressing TASK-1 channels.

1. Materials and Reagents:

-

Cell Culture: CHO or HEK293 cells stably expressing human TASK-1 (KCNK3).

-

This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.[1]

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 3 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[6]

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA. Adjust pH to 7.4 with KOH.[6]

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Patch Clamp Setup: Microscope, amplifier, digitizer, micromanipulator, and data acquisition software.[7][8]

2. Experimental Procedure:

-

Preparation:

-

Plate cells expressing TASK-1 onto glass coverslips 24-48 hours before the experiment.

-

Prepare fresh extracellular and intracellular solutions. Filter the intracellular solution.

-

Prepare serial dilutions of this compound from the stock solution into the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

-

-

Recording:

-

Place a coverslip with cells into the recording chamber and perfuse with the control extracellular solution.

-

Approach a target cell with a patch pipette filled with the intracellular solution.

-

Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[8]

-

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.[9]

-

Clamp the cell at a holding potential of -80 mV.

-

To measure TASK-1 currents, apply a series of voltage steps or ramps. A typical protocol would be a ramp from -100 mV to +40 mV over 200 ms.

-

Record a stable baseline current for at least 3-5 minutes.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Record the current until a steady-state block is achieved.

-

To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the compound.

-

-

Data Analysis:

-

Measure the amplitude of the outward current at a specific voltage (e.g., 0 mV or +40 mV) from the baseline, drug application, and washout phases.

-

Calculate the percentage of current inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.[6]

-

Part 2: Protocols for Studying TRPC4/5 Channels in Patch Clamp Electrophysiology

While this compound is not a recognized modulator of TRPC4/5 channels, this section provides a detailed protocol for investigating these channels using appropriate pharmacological tools. TRPC4 and TRPC5 are non-selective cation channels that are typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that engage the phospholipase C (PLC) pathway.[10][11][12]

Signaling Pathway for TRPC4/5 Activation

Caption: Gq/PLC signaling pathway leading to TRPC4/5 activation.

Experimental Workflow for TRPC4/5 Channel Investigation

Caption: Workflow for pharmacological modulation of TRPC4/5 channels.

Detailed Protocol: Whole-Cell Patch Clamp Recording of TRPC4/5 Currents

This protocol is suitable for studying TRPC4/5 channels activated by pharmacological agents.

1. Materials and Reagents:

-

Cell Culture: HEK293 cells expressing TRPC4 or TRPC5, or neurons endogenously expressing these channels (e.g., hippocampal CA1 pyramidal neurons).[10]

-

TRPC4/5 Agonist: (-)-Englerin A (a potent activator of TRPC1/4/5).[13][14] Prepare a stock solution in DMSO.

-

TRPC4/5 Antagonists:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Using Cesium-based internal solution helps to block potassium channels).

2. Experimental Procedure:

-

Preparation:

-

Culture cells on glass coverslips.

-

Prepare fresh recording solutions.

-

Prepare stock solutions of agonists and antagonists in DMSO. Dilute to final concentrations in the extracellular solution immediately before use.

-

-

Recording:

-

Establish a whole-cell recording configuration as described in the TASK-1 protocol.

-

Hold the cell at a potential of -60 mV.

-

To elicit TRPC4/5 currents, apply a voltage ramp from -100 mV to +100 mV over 400 ms every 5 seconds.

-

Record a stable baseline current in the control extracellular solution.

-

Activate the channels by perfusing the chamber with a solution containing a TRPC4/5 agonist (e.g., (-)-Englerin A). This should induce a characteristic doubly rectifying inward and outward current.[14]

-

Once a stable activated current is achieved, co-apply a TRPC4/5 antagonist (e.g., Pico145) to observe inhibition.

-

Perform a washout with the control solution to check for reversibility.

-

-

Data Analysis:

-

Measure the current amplitude at both negative (e.g., -80 mV) and positive (e.g., +80 mV) potentials.

-

Construct current-voltage (I-V) relationship plots for baseline, activated, and inhibited conditions. The characteristic doubly rectifying shape is a hallmark of TRPC4/5 channels.[14]

-

Calculate the percentage of inhibition by the antagonist.

-

If testing multiple concentrations, determine the IC50 of the antagonist.

-

Conclusion

This compound is a valuable pharmacological tool for the study of TASK-1 potassium channels due to its high potency and selectivity. The provided protocol offers a robust framework for investigating the effects of this compound on TASK-1 currents using patch clamp electrophysiology. For researchers interested in TRPC4/5 channels, it is crucial to use appropriate and validated pharmacological modulators. The detailed protocol for TRPC4/5 provides a starting point for exploring the function and pharmacology of these important non-selective cation channels. Always consult the latest literature for the most current information on the selectivity and use of any pharmacological agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. "this compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/" by Beiyan Zou, Daniel P. Flaherty et al. [digitalcommons.cedarville.edu]

- 4. This compound: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 6. This compound inhibits TWIK2 channel to block ATP-induced NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 8. scientifica.uk.com [scientifica.uk.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. mdpi.com [mdpi.com]

- 11. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Electron cryo-microscopy structure of the canonical TRPC4 ion channel | eLife [elifesciences.org]

Application Notes and Protocols for Studying Pulmonary Hypertension with ML365

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure, leading to right heart failure and death. The pathology involves complex mechanisms, including vasoconstriction, vascular remodeling, inflammation, and thrombosis. A growing body of evidence implicates the dysfunction of ion channels in the pathogenesis of PH. One such channel is the two-pore domain potassium (K2P) channel KCNK3 (also known as TASK-1), which is encoded by the KCNK3 gene. Loss-of-function mutations in KCNK3 have been identified in patients with heritable pulmonary arterial hypertension (PAH)[1]. Studies have demonstrated that the expression and activity of KCNK3 are significantly reduced in the pulmonary artery smooth muscle cells (PASMCs) and endothelial cells of both PAH patients and animal models of PH[2][3]. This reduction in KCNK3 function leads to membrane depolarization, increased intracellular calcium, and subsequent proliferation of PASMCs, contributing to the vascular remodeling seen in PH.

ML365 is a potent and selective small-molecule inhibitor of the KCNK3 potassium channel.[4] Its high selectivity makes it a valuable research tool for elucidating the specific role of KCNK3 in the pathophysiology of pulmonary hypertension. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of PH to investigate its therapeutic potential and underlying mechanisms of action.

Data Presentation

Table 1: In Vitro Effects of this compound on Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |

| KCNK3 Current | hPASMCs expressing KCNK3-GFP | This compound | 10 µM | Inhibition of KCNK3 current | [4] |

| Membrane Potential | hPASMCs expressing WT or V221L KCNK3 | This compound | Not specified | Reversal of hyperpolarization induced by KCNK3 activator (ONO-RS-082) |

Note: Quantitative data on the extent of inhibition or specific changes in membrane potential are not detailed in the provided search results but can be determined through electrophysiological experiments outlined in the protocols below.

Table 2: Hemodynamic and Morphometric Parameters in Animal Models of Pulmonary Hypertension (Hypothetical Data for this compound Treatment)

| Parameter | PH Model | Control Group (Vehicle) | PH Group (Vehicle) | PH Group + this compound |

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | Monocrotaline (MCT) Rat | ~25 | ~60-80 | Reduced |

| Fulton Index (RV/[LV+S]) | Monocrotaline (MCT) Rat | ~0.25 | ~0.5-0.7 | Reduced |

| Pulmonary Artery Wall Thickness (%) | Monocrotaline (MCT) Rat | ~10-15 | ~25-35 | Reduced |

| Right Ventricular Systolic Pressure (RVSP) (mmHg) | Hypoxia/Sugen (SuHx) Mouse | ~25 | ~40-55 | Reduced |

| Fulton Index (RV/[LV+S]) | Hypoxia/Sugen (SuHx) Mouse | ~0.25 | ~0.4-0.6 | Reduced |

| Pulmonary Artery Muscularization (%) | Hypoxia/Sugen (SuHx) Mouse | <20 | >50 | Reduced |

Disclaimer: The data in Table 2 are hypothetical and represent expected outcomes based on the known role of KCNK3 in pulmonary hypertension and the effects of other KCNK3 modulators. Researchers should generate their own data following the provided protocols.

Signaling Pathway

The KCNK3 channel plays a crucial role in maintaining the resting membrane potential of pulmonary artery smooth muscle cells (PASMCs). Its dysfunction in pulmonary hypertension leads to a cascade of events promoting disease progression.

Caption: KCNK3 signaling in healthy versus hypertensive pulmonary artery smooth muscle cells.

Experimental Protocols

In Vitro Electrophysiology Protocol

Objective: To measure the effect of this compound on KCNK3 channel activity in human pulmonary artery smooth muscle cells (hPASMCs).

Materials:

-

Cultured hPASMCs

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

-

This compound stock solution (in DMSO)

-

ONO-RS-082 (KCNK3 activator, optional)

Procedure:

-

Culture hPASMCs on glass coverslips suitable for microscopy and patch-clamping.

-

Optionally, transfect cells with a KCNK3-GFP construct to enhance current amplitude.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single hPASMC.

-

Record baseline K+ currents using a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) from a holding potential of -80 mV.

-

To study inhibition, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM). Allow 2-3 minutes for the drug to take effect and record the currents again.

-

To study the reversal of activation, first perfuse with a KCNK3 activator like ONO-RS-082 to increase the baseline current, and then co-perfuse with this compound.

-

Analyze the data by measuring the current amplitude at a specific voltage (e.g., +60 mV) before and after drug application.

Caption: Workflow for in vitro electrophysiology experiments.

In Vivo Animal Model Protocols

Two common and well-validated animal models for inducing pulmonary hypertension are the monocrotaline (MCT) model in rats and the hypoxia/Sugen 5416 (SuHx) model in mice. The following are proposed protocols for testing the efficacy of this compound in these models.

1. Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

Objective: To evaluate the therapeutic potential of this compound in a rat model of established pulmonary hypertension.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Monocrotaline (MCT)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Equipment for subcutaneous injection

-

Equipment for hemodynamic measurements (pressure-volume catheter)

-

Echocardiography system

Procedure:

-

Induction of PH: Induce pulmonary hypertension with a single subcutaneous injection of MCT (60 mg/kg).[5] Animals will develop significant PH within 3-4 weeks.

-

Treatment: Begin treatment with this compound or vehicle 2 weeks after MCT injection, once PH is established. The optimal in vivo dose for this compound is not established and will require a dose-ranging study. A starting point could be based on doses used for other small molecule inhibitors in similar models. Administer this compound or vehicle daily via oral gavage for 2 weeks.

-

Monitoring: Monitor animals daily for signs of distress. Record body weight regularly.

-

Endpoint Analysis (4 weeks post-MCT):

-

Hemodynamics: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP).

-

Right Ventricular Hypertrophy: Euthanize the animals, excise the heart, and separate the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh the RV and LV+S separately to calculate the Fulton Index (RV/[LV+S]).

-

Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with hematoxylin and eosin (H&E) and Masson's trichrome to assess pulmonary artery wall thickness and vascular remodeling.

-

Caption: Experimental workflow for the MCT rat model.

2. Hypoxia/Sugen 5416 (SuHx)-Induced Pulmonary Hypertension in Mice

Objective: To assess the efficacy of this compound in a mouse model of severe, angioproliferative pulmonary hypertension.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Sugen 5416 (VEGF receptor inhibitor)

-

Hypoxia chamber (10% O2)

-

This compound

-

Vehicle for this compound

-

Equipment for subcutaneous injection and oral gavage

-

Equipment for hemodynamic measurements

Procedure:

-

Induction of PH: On day 1, administer a subcutaneous injection of Sugen 5416 (20 mg/kg).[6][7] Immediately place the mice in a hypoxia chamber (10% O2) for 3 weeks.

-

Treatment: Treatment with this compound or vehicle can be administered in a prophylactic (starting from day 1) or therapeutic (starting after PH is established, e.g., day 14) regimen. Administer this compound or vehicle daily via oral gavage.

-

Endpoint Analysis (Day 21):

-

Remove mice from the hypoxia chamber.

-

Hemodynamics: Measure RVSP via right heart catheterization.

-

Right Ventricular Hypertrophy: Calculate the Fulton Index as described for the rat model.

-

Histology: Analyze lung tissue for vascular remodeling, including muscularization of small pulmonary arterioles.

-

Caption: Experimental workflow for the SuHx mouse model.

Conclusion

This compound, as a selective KCNK3 inhibitor, represents a critical tool for investigating the role of this potassium channel in the pathobiology of pulmonary hypertension. The protocols outlined above provide a framework for researchers to study the effects of KCNK3 inhibition on the electrophysiological properties of pulmonary vascular cells in vitro and to evaluate its therapeutic potential in established animal models of the disease. The successful application of these methods will contribute to a deeper understanding of the molecular mechanisms underlying pulmonary hypertension and may pave the way for the development of novel therapeutic strategies targeting the KCNK3 channel.

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. Potassium Channel Subfamily K Member 3 (KCNK3) Contributes to the Development of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium Channels as Therapeutic Targets in Pulmonary Arterial Hypertension [mdpi.com]

- 4. The Impact of Heterozygous KCNK3 Mutations Associated With Pulmonary Arterial Hypertension on Channel Function and Pharmacological Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

Application Notes and Protocols for Studying Carotid Body Type-1 Cells with ML365

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carotid body (CB) is a primary peripheral chemoreceptor that detects changes in arterial blood oxygen, carbon dioxide, and pH levels. The functional units of the CB are the type-1 (glomus) cells, which are electrically excitable and release neurotransmitters in response to hypoxia. This process initiates a reflex arc that modulates respiration and cardiovascular function.

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and TRPC5, are expressed in carotid body type-1 cells and are implicated in the cellular response to hypoxia through their role in cation influx and subsequent depolarization. ML365 is a potent and selective inhibitor of TRPC4 and TRPC5 channels. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of TRPC4/5 channels in the function of carotid body type-1 cells. While direct quantitative data on this compound's effect specifically on carotid glomus cells is emerging, a recent study has shown that this compound excites calcium signaling in these cells[1]. This suggests its utility in probing the signaling pathways involved in chemoreception.

Data Presentation

The following table summarizes the inhibitory concentrations of related TRPC4/5 inhibitors. This data can be used as a reference for designing experiments with this compound, though empirical determination of the optimal concentration for carotid body type-1 cells is recommended.

| Compound | Target Channel(s) | IC50 Value | Cell Type | Reference |

| ML204 | TRPC4 | ~1 µM | Recombinant | [2] |

| ML204 | TRPC5 | Partial inhibition at 10 µM | Recombinant | [3] |

Signaling Pathways and Experimental Workflow

To visualize the key mechanisms and experimental procedures, the following diagrams are provided.

Caption: Hypoxia signaling in type-1 cells and this compound's inhibitory action.

Caption: Workflow for studying this compound's effects on carotid body cells.

Experimental Protocols

Isolation and Culture of Carotid Body Type-1 Cells

This protocol is adapted from established methods for isolating and culturing glomus cells.

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Enzyme digestion solution: 0.1% trypsin and 0.1% collagenase in PBS

-

Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS)

-

Culture dishes coated with poly-L-lysine and laminin

-

Dissection microscope and tools

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

-

Quickly dissect the carotid artery bifurcations and place them in ice-cold PBS[4].

-

Under a dissection microscope, carefully remove the superior cervical ganglion and surrounding connective tissue to isolate the carotid body[4].

-

Transfer the isolated carotid bodies to the enzyme digestion solution and incubate for 15-20 minutes at 37°C with gentle agitation[4].

-

Terminate the digestion by adding an equal volume of MEM with 10% FBS[4].

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at low speed (e.g., 200 x g) for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and plate the cells onto coated culture dishes.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Cells are typically ready for experiments within 24-48 hours.

Intracellular Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to hypoxia and this compound treatment.

Materials:

-

Cultured carotid body type-1 cells on glass coverslips

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

HEPES-buffered salt solution (HBSS)

-

Hypoxic solution (HBSS bubbled with 95% N₂ / 5% CO₂ to achieve desired pO₂)

-

This compound stock solution (in DMSO)

-

Fluorescence microscopy system with a ratiometric imaging setup

Procedure:

-

Load the cultured cells with 2-5 µM Fura-2 AM and a drop of Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

-

Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

-